Cas no 2138585-13-2 (6-cyclobutyl-3-ethylimidazo2,1-b1,3thiazole-5-carboxylic acid)

6-Cyclobutyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a fused imidazothiazole core with cyclobutyl and ethyl substituents. This compound is of interest in medicinal chemistry due to its potential as a building block for biologically active molecules, particularly in the development of kinase inhibitors or antimicrobial agents. The cyclobutyl group enhances conformational rigidity, while the carboxylic acid moiety offers versatility for further derivatization. Its unique structure may contribute to improved binding affinity and selectivity in target interactions. The compound is typically synthesized under controlled conditions to ensure high purity, making it suitable for research applications in drug discovery and molecular design.
6-cyclobutyl-3-ethylimidazo2,1-b1,3thiazole-5-carboxylic acid structure
2138585-13-2 structure
Product Name:6-cyclobutyl-3-ethylimidazo2,1-b1,3thiazole-5-carboxylic acid
CAS No:2138585-13-2
MF:C12H14N2O2S
MW:250.316761493683
CID:6027237
PubChem ID:165501029
Update Time:2025-06-11

6-cyclobutyl-3-ethylimidazo2,1-b1,3thiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-cyclobutyl-3-ethylimidazo2,1-b1,3thiazole-5-carboxylic acid
    • 6-cyclobutyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
    • 2138585-13-2
    • EN300-1197724
    • Inchi: 1S/C12H14N2O2S/c1-2-8-6-17-12-13-9(7-4-3-5-7)10(11(15)16)14(8)12/h6-7H,2-5H2,1H3,(H,15,16)
    • InChI Key: MMIDYQRUNMACJO-UHFFFAOYSA-N
    • SMILES: S1C=C(CC)N2C1=NC(=C2C(=O)O)C1CCC1

Computed Properties

  • Exact Mass: 250.07759887g/mol
  • Monoisotopic Mass: 250.07759887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 82.8Ų

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6-cyclobutyl-3-ethylimidazo2,1-b1,3thiazole-5-carboxylic acid Related Literature

Additional information on 6-cyclobutyl-3-ethylimidazo2,1-b1,3thiazole-5-carboxylic acid

Comprehensive Overview of 6-cyclobutyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS No. 2138585-13-2)

The compound 6-cyclobutyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS No. 2138585-13-2) is a heterocyclic derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a fused imidazo[2,1-b][1,3]thiazole core and a cyclobutyl substituent, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role as a building block for small-molecule inhibitors and bioactive intermediates, aligning with trends in precision medicine and sustainable chemistry.

In recent years, the demand for imidazo[2,1-b]thiazole derivatives has surged due to their diverse biological activities, including antimicrobial and anti-inflammatory properties. The ethyl and carboxylic acid functional groups in this compound enhance its solubility and reactivity, enabling facile derivatization for structure-activity relationship (SAR) studies. This aligns with the growing focus on fragment-based drug design (FBDD) and high-throughput screening (HTS) methodologies in modern drug development pipelines.

From a synthetic chemistry perspective, the cyclobutyl moiety in 6-cyclobutyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid introduces steric constraints that can modulate target binding affinity—a hot topic in kinase inhibitor research. Computational studies suggest its potential as a scaffold hopping candidate for optimizing drug-like properties, addressing key challenges in ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) profiling. These aspects resonate with current searches for "improving drug bioavailability" and "reducing off-target effects."

The compound's relevance extends to green chemistry initiatives, where its synthetic routes are being optimized to minimize hazardous byproducts. Researchers are investigating catalytic cyclization methods to improve atom economy, reflecting industry priorities around sustainable synthesis. Such innovations answer frequently searched queries like "eco-friendly heterocycle synthesis" and "cost-effective pharmaceutical intermediates."

Analytical characterization of CAS 2138585-13-2 typically involves advanced techniques such as LC-MS (liquid chromatography-mass spectrometry) and NMR (nuclear magnetic resonance) spectroscopy. These methods ensure batch-to-batch consistency—a critical factor for quality control in API (active pharmaceutical ingredient) manufacturing. The compound's stability under various pH conditions is also a focus area, addressing common concerns about "compound degradation during storage."

In material science, the π-conjugated system of the imidazo[2,1-b]thiazole core has sparked interest for organic electronics applications. Recent studies explore its potential in OLEDs (organic light-emitting diodes) and photovoltaic materials, tapping into the booming demand for energy-efficient technologies. This interdisciplinary appeal makes it a recurring keyword in searches related to "functional materials design."

As regulatory landscapes evolve, the environmental footprint of chemical production remains a key discussion point. The biodegradability profile of 6-cyclobutyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is under investigation, with preliminary data suggesting favorable ecotoxicology parameters. These findings cater to growing interest in "benign-by-design chemicals" among environmental chemists and sustainability officers.

Future research directions may explore its utility in proteolysis-targeting chimeras (PROTACs) or covalent inhibitor development—areas dominating recent literature and patent filings. The compound's balanced lipophilicity (LogP) and hydrogen bonding capacity position it as a versatile candidate for next-generation therapeutics, answering trending queries about "overcoming drug resistance mechanisms."

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